molecular formula C21H19N3O4S B250946 N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide

N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide

カタログ番号: B250946
分子量: 409.5 g/mol
InChIキー: XUBGGUOCPNGLKB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide, also known as MNK-1 inhibitor, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and inflammation.

作用機序

N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor acts by inhibiting the activity of MAP kinase-interacting kinase 1 (MNK1), a serine/threonine kinase that phosphorylates eIF4E. By blocking the phosphorylation of eIF4E, this compound inhibitor prevents the translation of oncogenic mRNAs and inhibits tumor growth. Additionally, this compound inhibitor has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by blocking the activation of NF-κB and other transcription factors.
Biochemical and physiological effects:
This compound inhibitor has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound inhibitor has been shown to inhibit the phosphorylation of eIF4E, leading to the suppression of tumor growth. In addition, this compound inhibitor has been shown to block the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases.

実験室実験の利点と制限

One of the advantages of N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor is its specificity for MNK1, which reduces the potential for off-target effects. Additionally, this compound inhibitor has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of this compound inhibitor is its relatively low potency, which may limit its efficacy in some applications.

将来の方向性

There are several future directions for the development of N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor. One potential direction is the combination of this compound inhibitor with other anti-cancer agents to enhance its efficacy. Another direction is the development of more potent this compound inhibitors that can overcome the limitations of the current compound. Additionally, this compound inhibitor could be further tested in preclinical models to evaluate its safety and efficacy in vivo. Finally, this compound inhibitor could be evaluated for its potential therapeutic applications in other diseases, such as viral infections and neurological disorders.
Conclusion:
In conclusion, this compound inhibitor is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and inflammation. The compound acts by inhibiting the activity of MNK1 and preventing the phosphorylation of eIF4E, leading to the suppression of tumor growth and the production of pro-inflammatory cytokines and chemokines. While this compound inhibitor has several advantages, such as its specificity for MNK1 and good pharmacokinetic properties, there are also several limitations that need to be addressed. Nonetheless, this compound inhibitor remains a promising candidate for further development and evaluation in preclinical and clinical studies.

合成法

N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor can be synthesized through a multi-step process that involves the coupling of 4-methoxy-3-nitrobenzoic acid with phenylacetyl isothiocyanate, followed by reduction and cyclization to obtain the final product. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

科学的研究の応用

N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been shown to inhibit the phosphorylation of eukaryotic initiation factor 4E (eIF4E) and prevent the translation of oncogenic mRNAs, leading to the suppression of tumor growth. Additionally, this compound inhibitor has been shown to block the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases.

特性

分子式

C21H19N3O4S

分子量

409.5 g/mol

IUPAC名

N-[4-methoxy-3-[(2-phenylacetyl)carbamothioylamino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H19N3O4S/c1-27-17-10-9-15(22-20(26)18-8-5-11-28-18)13-16(17)23-21(29)24-19(25)12-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,22,26)(H2,23,24,25,29)

InChIキー

XUBGGUOCPNGLKB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=S)NC(=O)CC3=CC=CC=C3

正規SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=S)NC(=O)CC3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。